molecular formula C5H6BrN3 B182523 2,3-Diamino-5-bromopyridine CAS No. 38875-53-5

2,3-Diamino-5-bromopyridine

Cat. No.: B182523
CAS No.: 38875-53-5
M. Wt: 188.03 g/mol
InChI Key: YRGMYJUKFJPNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis Pathways

DABP can be synthesized through various methods, including:

  • Bromination of 2,3-diaminopyridine : A common approach involves the bromination of 2,3-diaminopyridine to introduce the bromine atom at the 5-position.
  • Sequential reactions : DABP can also be synthesized via a series of reactions involving nitration and reduction processes that yield derivatives with enhanced biological activity .

Medicinal Chemistry

DABP has been explored for its potential as an antitumor agent. Studies have shown that derivatives of DABP exhibit significant cytotoxicity against various cancer cell lines, including HeLa cells. For instance, phenyl-4-azabenzimidazole derivatives synthesized from DABP demonstrated IC50 values indicating promising anticancer activity .

Antimicrobial Activity

Research indicates that DABP and its derivatives possess notable activity against protozoan parasites such as Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). Compounds derived from DABP have shown varying degrees of effectiveness, with some achieving over 70% inhibition of parasite viability at specific concentrations .

Fluorescent Biosensors

DABP has been utilized in the development of fluorescent biosensors for detecting bilirubin levels in human biofluids. A novel platform based on DABP exhibited high sensitivity and selectivity for bilirubin, which is crucial for diagnosing jaundice .

Compound NameTarget OrganismIC50 (µM)% Viability
5-Bromo-2,3-bis-(2-hydroxybenzylimino)pyridineT. brucei437%
Phenyl-4-azabenzimidazoleHeLa CellsVaries53%-109%
DABP DerivativeP. falciparumVaries32%-35%

Table 2: Synthesis Methods for DABP

Synthesis MethodDescription
BrominationDirect bromination of 2,3-diaminopyridine
Nitration followed by reductionSequential reactions yielding functional derivatives

Case Studies

  • Anticancer Studies : A study assessed the cytotoxicity of various DABP derivatives against HeLa cells using a resazurin-based assay. The results indicated that several compounds significantly reduced cell viability, showcasing their potential as anticancer agents .
  • Antimicrobial Efficacy : In another research project, the effectiveness of DABP derivatives against T. brucei was evaluated. The most active compounds were identified based on their ability to limit parasite viability to below 20%, highlighting their potential in treating parasitic infections .
  • Fluorescent Sensor Development : A novel biosensor utilizing DABP was developed for bilirubin detection. This sensor demonstrated remarkable fluorescence intensity and was effective in clinical diagnostics, representing a significant advancement in analytical chemistry .

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-bromopyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and amino groups. These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of complex molecules with desired biological activities .

Biological Activity

2,3-Diamino-5-bromopyridine (DBP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its potential applications.

  • Molecular Formula : C5_5H6_6BrN3_3
  • Molecular Weight : 188.03 g/mol
  • CAS Number : 38875-53-5
  • Appearance : Yellow to brown powder
  • Solubility : Soluble in DMSO or methanol

Synthesis

DBP can be synthesized through a multi-step process involving bromination and nitration of pyridine derivatives. For instance, one method involves the sequential reaction of 2-aminopyridine with brominating agents followed by nitration to yield the desired product .

Anticancer Activity

DBP has shown promising anticancer properties in various studies. A notable case involved the synthesis of phenyl-4-azabenzimidazoles derived from DBP, which were tested against HeLa (human cervix adenocarcinoma) cells. The cytotoxicity was assessed using a resazurin-based assay, revealing that several derivatives exhibited significant cytotoxic effects with cell viability ranging from 53% to 109% at a concentration of 20 µM .

Antiparasitic Activity

In addition to its anticancer properties, DBP and its derivatives have demonstrated activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. For example, compounds derived from DBP showed 35% and 32% viability against P. falciparum at 20 µM, indicating potential as antimalarial agents . Furthermore, certain derivatives limited T. brucei viability to as low as 7%, showcasing their effectiveness against trypanosomiasis .

Structure-Activity Relationship (SAR)

The biological activity of DBP is closely related to its structural features. The presence of the bromo substituent on the pyridine ring has been linked to enhanced activity against cancer and parasitic cells. Studies have indicated that modifications in the phenyl substitution patterns significantly affect the cytotoxicity and selectivity of the compounds derived from DBP .

Case Studies

  • Cytotoxicity Against HeLa Cells :
    • Objective : To evaluate the cytotoxic effects of DBP derivatives.
    • Method : Resazurin-based assay.
    • Results : Viability ranged from 53% to 109% at a concentration of 20 µM for various derivatives.
    • : Certain derivatives exhibit significant anticancer potential.
  • Activity Against Protozoan Parasites :
    • Objective : Assess the efficacy of DBP derivatives against P. falciparum and T. brucei.
    • Method : Bioassays conducted at 20 µM.
    • Results : Compounds showed promising activity with viability percentages indicating effective inhibition.
    • : DBP derivatives could serve as leads for developing new antiparasitic drugs.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeConcentration (µM)Viability (%)Notes
CytotoxicityHeLa Cells2053 - 109Significant variability among derivatives
AntimalarialPlasmodium falciparum2032 - 35Promising leads for antimalarial agents
AntitrypanosomalTrypanosoma brucei20≤7High efficacy observed

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 2,3-diamino-5-bromopyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via catalytic hydrogenation of 2-amino-5-bromo-3-nitropyridine using reduced iron in ethanol/water with HCl as a catalyst. Key parameters include heating on a steam bath (1 hour) and recrystallization from water with activated carbon. Yield ranges from 69–76% .
  • Critical Data :

  • Starting material: 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2).
  • Final product: Melting point 163°C, confirmed by recrystallization .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Melting Point Analysis : Compare observed mp (160–165°C) with literature values (e.g., 163°C) .
  • Spectroscopic Techniques : Use 1H^1H-NMR to confirm amino group signals (δ 5.8–6.2 ppm for aromatic protons; δ 3.5–4.0 ppm for NH2_2 groups) .
  • Elemental Analysis : Validate Br content (~42.5%) via combustion analysis .

Q. What purification strategies are recommended for removing iron residues during synthesis?

  • Methodology : Post-reaction, filter the mixture to remove iron particles, followed by hot ethanol washes. Recrystallize the filtrate with activated carbon to adsorb impurities. Final purity >98% is achievable via this protocol .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom at position 5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, react with arylboronic acids using Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
  • Data Contradiction Note : Some studies report lower yields (<50%) due to steric hindrance from adjacent amino groups. Optimize ligand choice (e.g., XPhos) to improve efficiency .

Q. What strategies resolve contradictions in reported melting points (160–165°C vs. 163°C) for this compound?

  • Methodology : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase). Discrepancies often arise from:

  • Residual solvents (e.g., ethanol) lowering observed mp.
  • Polymorphic forms: Recrystallize from alternative solvents (e.g., methanol vs. water) to test for polymorphism .

Q. How can catalytic hydrogenation conditions be optimized to minimize dehalogenation side reactions?

  • Methodology : Use Pd/SrCO3_3 catalysts under mild H2_2 pressure (1–2 atm) in NaOH solution. Avoid prolonged reaction times (>2 hours), which increase Br loss. Monitor by LC-MS for debrominated byproducts (m/z 109 vs. 188 for intact Br) .

Q. What are the challenges in functionalizing the 2,3-diamino groups without bromine displacement?

  • Methodology : Protect amino groups via acetylation (acetic anhydride/pyridine) before further reactions. For example, acetylation at 0°C yields 2,3-diacetamido-5-bromopyridine (mp 242–244°C), confirmed by IR (amide C=O stretch at 1650 cm1^{-1}) .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

  • Methodology : Store in anhydrous ethanol at 4°C under inert gas. Aqueous solutions at pH <5 or >9 degrade via hydrolysis (t1/2_{1/2} <72 hours). Stability tests via UV-Vis (λmax_{max} 275 nm) show <5% degradation over 6 months in ethanol .

Analytical and Data-Driven Questions

Q. How can researchers reconcile discrepancies in spectroscopic data across literature sources?

  • Methodology : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) and validate using in-house standards. For example, conflicting 13C^{13}C-NMR signals for C-5 (δ 120–125 ppm) may arise from solvent effects (DMSO-d6_6 vs. CDCl3_3) .

Q. What computational tools predict the electronic properties of this compound for materials science applications?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G**) to model HOMO-LUMO gaps (~4.2 eV) and charge distribution. Compare with experimental cyclic voltammetry data (E1/2_{1/2} = −1.1 V vs. Ag/AgCl) .

Properties

IUPAC Name

5-bromopyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMYJUKFJPNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192129
Record name 5-Bromopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38875-53-5
Record name 2,3-Diamino-5-bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38875-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038875535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOPYRIDINE-2,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8NFO6O1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-5-bromo-3-nitropyridine (2.0 g, 9.17 mmole) in absolute EtOH (50 mL) was added SnCl2 hydrate (9.3 g, 41.3 mmole), then the mixture was heated to reflux. After 3 hr the mixture was cooled to RT and concentrated. The residue was taken up in 2.0 M NaOH and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give the title compound (1.69 g, 98%) which was sufficiently pure for use in the next step: MS (ES) m/e 188/190 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2 hydrate
Quantity
9.3 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 42 was repeated, except that 12.0 g of 2-amino-5-bromo-3-nitropyridine (prepared as described in Preparation 56), 62.1 g of tin(II) chloride dihydrate, 1.04 g of sodium borohydride and 300 ml of a 9:1 by volume mixture of ethyl acetate and 2-methyl-2-propanol were used, to give the title compound as a crude product. This crude product was crystallized by trituration with a mixture of ethyl acetate and hexane, to give 7.46 g of the title compound, melting at 135°-137° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Commercially-available 5-bromo-3-nitro-pyridin-2-ylamine (20.0g, 92 mmol) was suspended in a 9:1 ethyl acetate:t-BuOH solution (470 ml). Tin chloride dihydrate (104 g, 460 mmol) was added, and the suspension was stirred under nitrogen for 2 h at 60° C. NaBH4 (1.75 g, 46 mmol) was added slowly, and the suspension was allowed to stir for another 3 hours. The reaction mixture was then cooled and filtered. The filtrate was extracted with 3 N HCl three times, and the collected acid washes were washed with ethyl acetate. The acidic solution was made basic by the careful addition of solid sodium carbonate. This aqueous solution was extracted with ethyl acetate three times, and the organic fractions were combined. The ethyl acetate solution was washed with brine, dried over MgSO4 and concentrated to yield the title product (6.5 g (38%), 35 mmol). 1H NMR (DMSO-d6): δ=11.99 (bs, 2H), 7.31 (d,1H, J=2.1 Hz), 6.84 (d, 1H, J=2.1 Hz), 5.90 (bs, 2H). Calculated mass=188.03, [M+H]+=189.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Tin chloride dihydrate
Quantity
104 g
Type
reactant
Reaction Step Three
Name
Quantity
1.75 g
Type
reactant
Reaction Step Four
Quantity
470 mL
Type
solvent
Reaction Step Five
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-oxo-10H-acridine-4-carbonitrile
2,3-Diamino-5-bromopyridine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
2,3-Diamino-5-bromopyridine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
2,3-Diamino-5-bromopyridine
9-oxo-10H-acridine-4-carbonitrile
2,3-Diamino-5-bromopyridine
9-oxo-10H-acridine-4-carbonitrile
2,3-Diamino-5-bromopyridine
9-oxo-10H-acridine-4-carbonitrile
9-oxo-10H-acridine-4-carbonitrile
2,3-Diamino-5-bromopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.